2-piperidin-1-ium-1-ylethyl N-(4-methoxyphenyl)carbamate;chloride
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Overview
Description
2-piperidin-1-ium-1-ylethyl N-(4-methoxyphenyl)carbamate;chloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of applications in medicinal chemistry and pharmacology due to their biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-piperidin-1-ium-1-ylethyl N-(4-methoxyphenyl)carbamate;chloride typically involves the reaction of piperidine with ethyl chloroformate to form an intermediate, which is then reacted with 4-methoxyaniline to yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-piperidin-1-ium-1-ylethyl N-(4-methoxyphenyl)carbamate;chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
2-piperidin-1-ium-1-ylethyl N-(4-methoxyphenyl)carbamate;chloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the development of new drugs.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-piperidin-1-ium-1-ylethyl N-(4-methoxyphenyl)carbamate;chloride involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-piperidin-1-ium-1-ylethyl N-(4-ethoxyphenyl)carbamate;chloride
- 2-piperidin-1-ium-1-ylethyl N-(4-propoxyphenyl)carbamate;chloride
- 2-piperidin-1-ium-1-ylethyl N-(2,6-dibromophenyl)carbamate;chloride
Uniqueness
Compared to similar compounds, 2-piperidin-1-ium-1-ylethyl N-(4-methoxyphenyl)carbamate;chloride is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the methoxy group can enhance its solubility and interaction with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
55792-07-9 |
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Molecular Formula |
C15H23ClN2O3 |
Molecular Weight |
314.81 g/mol |
IUPAC Name |
2-piperidin-1-ium-1-ylethyl N-(4-methoxyphenyl)carbamate;chloride |
InChI |
InChI=1S/C15H22N2O3.ClH/c1-19-14-7-5-13(6-8-14)16-15(18)20-12-11-17-9-3-2-4-10-17;/h5-8H,2-4,9-12H2,1H3,(H,16,18);1H |
InChI Key |
TUOUDLYNZDNUTK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)OCC[NH+]2CCCCC2.[Cl-] |
Origin of Product |
United States |
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